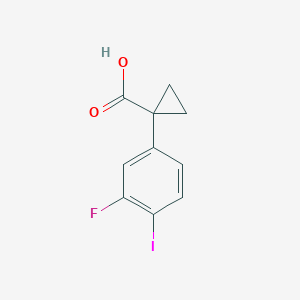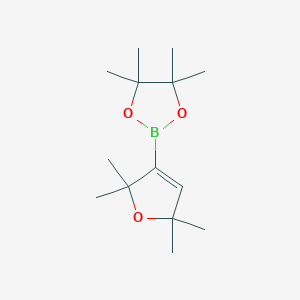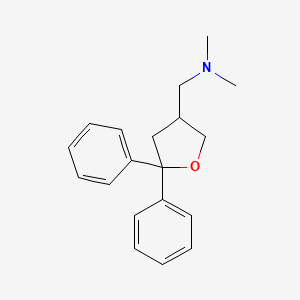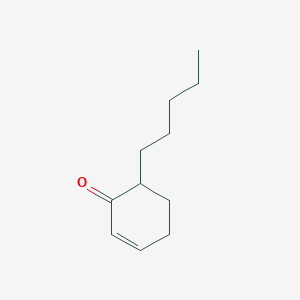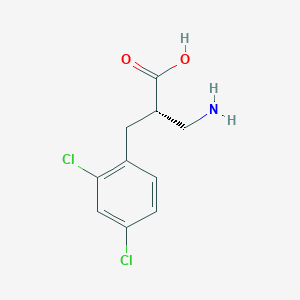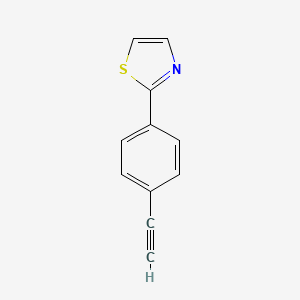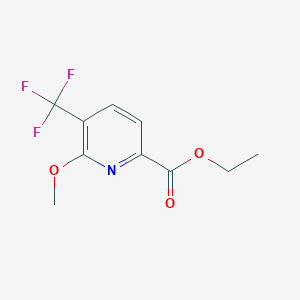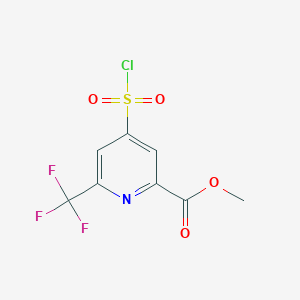![molecular formula C12H11NS B13992999 3-[(Phenylmethyl)thio]pyridine CAS No. 343944-91-2](/img/structure/B13992999.png)
3-[(Phenylmethyl)thio]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Phenylmethyl)thio]pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring substituted with a phenylmethylthio group at the third position. The presence of both the pyridine ring and the phenylmethylthio group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Phenylmethyl)thio]pyridine typically involves the nucleophilic substitution reaction of a pyridine derivative with a phenylmethylthio group. One common method involves the reaction of 3-chloropyridine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 3-[(Phenylmethyl)thio]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the pyridine ring or the phenylmethylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and phenylmethylthio derivatives.
科学研究应用
3-[(Phenylmethyl)thio]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-[(Phenylmethyl)thio]pyridine is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenylmethylthio group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
3-[(Phenylmethyl)thio]quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
3-[(Phenylmethyl)thio]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
3-[(Phenylmethyl)thio]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 3-[(Phenylmethyl)thio]pyridine is unique due to the presence of the pyridine ring, which imparts basicity and the ability to participate in coordination chemistry. The phenylmethylthio group adds hydrophobicity and the potential for various chemical modifications, making the compound versatile in different applications.
属性
CAS 编号 |
343944-91-2 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC 名称 |
3-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2 |
InChI 键 |
YKIYDUXESRJCJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)
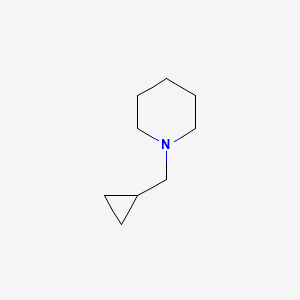
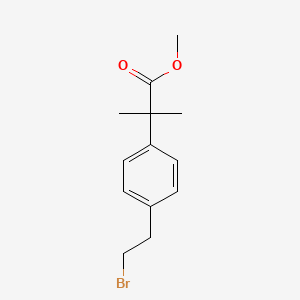
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)

